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Compound of Interest

Compound Name: 5-tert-Butylpyrogallol

Cat. No.: B1595741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-
Butylpyrogallol (5-(tert-butyl)benzene-1,2,3-triol), a substituted pyrogallol derivative of interest
in various research and development applications. This document outlines predicted and
reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed,
generalized experimental protocols for obtaining such data are also provided, alongside a
visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-tert-Butylpyrogallol. It is
important to note that while some mass spectrometry data is available from public databases,
the NMR and IR data are largely based on predictive models and typical values for related
phenolic compounds due to the limited availability of experimentally derived spectra in the
public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The proton NMR spectrum of 5-tert-Butylpyrogallol is expected to show distinct signals for
the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group. The
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chemical shifts (d) are influenced by the electron-donating effects of the hydroxyl and tert-butyl

groups.
. Predicted Chemical o _
Proton Assignment _ Multiplicity Integration
Shift (ppm)
Aromatic CH 6.5-7.0 Singlet 2H
Hydroxyl OH 4.0 - 7.0 (broad) Singlet 3H
tert-Butyl CH3 ~1.3 Singlet 9H

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary C (tert-butyl) 30-35

C-OH 140 - 155

C-tert-butyl 135 - 145

Aromatic CH 105 - 115

C(CH3)3 30-35

Infrared (IR) Spectroscopy

The IR spectrum of 5-tert-Butylpyrogallol is characterized by the presence of strong
absorptions corresponding to the hydroxyl and aromatic functionalities.
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Typical Absorption Range

Functional Group Intensity
(cm-1)
O-H Stretch (phenolic, H-
3200 - 3600 Strong, Broad
bonded)
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium
C=C Stretch (aromatic) 1500 - 1600 Medium-Strong
C-0O Stretch (phenol) 1150 - 1250 Strong
C-H Bend (aromatic) 800 - 900 Strong

Mass Spectrometry (MS)

Mass spectrometry data from GC-MS analysis is available in public databases. The
fragmentation pattern is characteristic of a substituted aromatic compound.

m/z Relative Intensity (%) Proposed Fragment
182 Base Peak [M]+ (Molecular lon)
167 High [M - CH3]+

139 Medium [M - C3H7]+

115 Low Further Fragmentation

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These protocols are based on standard laboratory practices for the
analysis of phenolic compounds.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra of 5-tert-Butylpyrogallol.
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Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-tert-Butylpyrogallol in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCI3, DMSO-d6, or Acetone-d6). The choice of
solvent can affect the chemical shifts, particularly of the hydroxyl protons.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration (for 1H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 5-tert-Butylpyrogallol to identify its
functional groups.

Methodology:
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e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr)
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet
holder).

o Record the sample spectrum over a range of 4000-400 cm-1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-tert-
Butylpyrogallol.

Methodology:
e Sample Introduction and lonization:

o Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile
solvent (e.g., dichloromethane, methanol) and inject it into a gas chromatograph coupled
to a mass spectrometer. Electron lonization (EI) at 70 eV is a common ionization method.

o Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the
mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure
chemical ionization (APCI) source.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1595741?utm_src=pdf-body
https://www.benchchem.com/product/b1595741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
e Acquisition:
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

o For more detailed structural information, tandem mass spectrometry (MS/MS) can be
performed to fragment specific ions.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 5-tert-Butylpyrogallol.
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Caption: A generalized workflow for the spectroscopic analysis of 5-tert-Butylpyrogallol.

» To cite this document: BenchChem. [Spectroscopic Profile of 5-tert-Butylpyrogallol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595741#spectroscopic-data-for-5-tert-

butylpyrogallol-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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